4-tert-Butyl-2,6-dinitroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-methoxy-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-11(2,3)7-5-8(12(14)15)10(18-4)9(6-7)13(16)17/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKICKIJGJZVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401253 | |

| Record name | 4-tert-Butyl-2,6-dinitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77055-30-2 | |

| Record name | 4-tert-Butyl-2,6-dinitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-tert-Butyl-2,6-dinitroanisole chemical properties"

An In-depth Technical Guide to the Chemical Properties of 4-tert-Butyl-2,6-dinitroanisole

Introduction

This compound, with CAS Number 77055-30-2, is a substituted nitroaromatic compound. Its structure is characterized by an anisole (methoxybenzene) core functionalized with two electron-withdrawing nitro groups and a sterically bulky tert-butyl group.[1][2] This unique arrangement of functional groups imparts specific chemical properties that are of interest in organic synthesis and materials science. This guide provides a detailed examination of its physicochemical properties, reactivity, spectroscopic signature, and safety protocols, intended for researchers and professionals in the chemical sciences.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, application, and characterization. The compound typically presents as a solid at room temperature.[1][3]

| Property | Value | Source |

| CAS Number | 77055-30-2 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₅ | [1][3] |

| Molecular Weight | 254.24 g/mol | [1][2] |

| Melting Point | 97-101 °C | [1][3] |

| Appearance | Solid / White powder | [1][3] |

| InChI Key | OPKICKIJGJZVTG-UHFFFAOYSA-N | [1] |

| SMILES String | COc1c(cc(cc1=O)C(C)(C)C)=O | [1] |

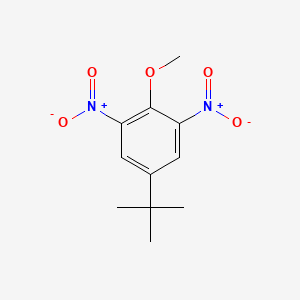

Molecular Structure Diagram

The spatial arrangement of the functional groups is central to the molecule's reactivity and spectroscopic properties.

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

Synthetic Approach: Electrophilic Aromatic Substitution

While specific industrial synthesis routes for this compound are not extensively published, a logical and established laboratory-scale synthesis involves the direct nitration of 4-tert-butylanisole. This reaction is a classic example of electrophilic aromatic substitution.

Causality of the Reaction: The starting material, 4-tert-butylanisole, possesses two activating, ortho-, para-directing groups: the methoxy (-OCH₃) and the tert-butyl group. The methoxy group is a strong activator, while the tert-butyl group is a weak activator. The nitration will be directed to the positions ortho to the highly activating methoxy group, which are positions 2 and 6. The bulky tert-butyl group at position 4 also sterically favors substitution at the 2 and 6 positions. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and prevent over-nitration or side reactions.

Caption: Proposed synthetic pathway via nitration.

Core Reactivity

The chemical behavior of this compound is dominated by the influence of its functional groups:

-

Nucleophilic Aromatic Substitution (SₙAr): The two strong electron-withdrawing nitro groups render the aromatic ring highly electron-deficient. This makes the compound susceptible to SₙAr reactions, particularly at the methoxy-substituted carbon. Strong nucleophiles can displace the methoxy group.

-

Meisenheimer Complex Formation: Like the related compound 2,4-dinitroanisole (DNAN), this molecule can react with nucleophiles such as alkoxides to form stabilized, negatively charged intermediates known as Meisenheimer complexes.[4] This is a characteristic reaction of electron-poor aromatic ethers.

-

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents (e.g., catalytic hydrogenation, metal/acid combinations). This provides a pathway to synthesize substituted anilines.

-

Thermal Stability: Dinitroaromatic compounds are energetic materials. While this specific isomer is not primarily studied as an explosive, related compounds like DNAN exhibit high thermal stability but will undergo exothermic decomposition at elevated temperatures.[5][6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic.

-

Aromatic Protons (H-3, H-5): Due to the symmetrical substitution pattern, the two protons on the aromatic ring are chemically equivalent. They are expected to appear as a singlet in the range of 8.0-8.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons should appear around 3.9-4.1 ppm.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, characteristic of the tert-butyl group, is expected in the aliphatic region, typically around 1.3-1.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, including four quaternary carbons (C-1, C-2, C-4, C-6) and two carbons bearing protons (C-3, C-5).

-

Aliphatic Carbons: Three signals are expected for the aliphatic groups: the methoxy carbon (~55-60 ppm), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

N-O Stretching (NO₂): Two strong and characteristic absorption bands are expected: one for the asymmetric stretch (~1530-1560 cm⁻¹) and one for the symmetric stretch (~1340-1370 cm⁻¹).

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and tert-butyl groups will be just below 3000 cm⁻¹.

-

C-O Stretching: The aryl-alkyl ether linkage will produce a characteristic stretch in the 1200-1275 cm⁻¹ region.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region correspond to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 254.24.

-

Key Fragmentation Patterns: Common fragmentation pathways for this type of molecule include the loss of a methyl radical (·CH₃) from the tert-butyl group to give a stable tertiary carbocation fragment at m/z 239. Loss of a nitro group (·NO₂) or methoxy radical (·OCH₃) are also plausible fragmentation routes.

Safety and Handling

Proper handling of this compound is imperative due to its potential hazards. The information is analogous to that for other hazardous dinitroaromatic compounds.[7][8]

| Hazard Information | Details | Source |

| GHS Classification | Acute toxicity, oral (Toxic if swallowed). | [7] |

| Signal Word | Danger | [7] |

| Storage Class | 11 - Combustible Solids | [1] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, N95 Respirator (US) | [1] |

| Handling Precautions | Use only under a chemical fume hood. Avoid dust formation. Do not ingest or breathe dust. Avoid contact with skin and eyes. | [7] |

| Transport Information | UN2811, Toxic solid, organic, n.o.s., Hazard Class 6.1 | [8] |

Experimental Protocols

The following protocols describe a proposed synthesis and a standard characterization method, designed as a self-validating workflow.

Protocol: Proposed Synthesis of this compound

Objective: To synthesize the title compound via electrophilic nitration.

Materials:

-

4-tert-Butylanisole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water & Ice

Procedure:

-

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Causality: Low temperature is critical to control the reaction exotherm and minimize the formation of unwanted byproducts.

-

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid dropwise to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Causality: This in-situ generation of the nitronium ion (NO₂⁺), the active electrophile, must be done carefully to prevent runaway reactions.

-

-

Substrate Addition: Dissolve 4-tert-butylanisole in a minimal amount of dichloromethane and add it to the dropping funnel. Add the solution dropwise to the nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching and Precipitation: Slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. The crude product should precipitate as a solid.

-

Causality: This step quenches the reaction by diluting the acid and precipitates the water-insoluble organic product.

-

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

-

Drying: Dry the purified product in a vacuum oven at a low temperature (<50 °C).

Workflow: Synthesis to Characterization

A logical workflow ensures the identity and purity of the synthesized material.

Caption: Self-validating workflow from synthesis to spectroscopic confirmation.

References

-

NewblueCHEM--77055-30-2--4-TERT-BUTYL-2 6-DINITROANISOLE 98. LookChem. [Link]

-

4-tert-Butyl-2, 6-dinitroanisole, min 98%, 25 grams. CP Lab Safety. [Link]

-

Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. Defense Technical Information Center (DTIC). [Link]

-

Review of the Essential Characteristics of 2,4-Dinitroanisole. Biblioteka Nauki. [Link]

-

Specific Heat Capacity, Thermal Behavior, and Thermal Hazard of 2,4-Dinitroanisole. ResearchGate. [Link]

Sources

- 1. This compound 98 77055-30-2 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. NewblueCHEM--77055-30-2--4-TERT-BUTYL-2 6-DINITROANISOLE 98, CasNo.77055-30-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

"4-tert-Butyl-2,6-dinitroanisole CAS number 77055-30-2"

An In-Depth Technical Guide to 4-tert-Butyl-2,6-dinitroanisole (CAS 77055-30-2)

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS 77055-30-2), a substituted nitroaromatic compound. The available literature on this specific molecule is limited, with much of the public domain information being confined to basic physicochemical properties provided by chemical suppliers. A significant challenge in researching this compound is its frequent confusion with the structurally related but distinct molecule, 2,4-dinitroanisole (DNAN), a well-studied insensitive munitions compound. This guide aims to consolidate the verified information for CAS 77055-30-2, provide expert insight into its potential chemical behavior based on its structure, and propose robust methodologies for its synthesis, characterization, and preliminary biological evaluation. We will address its known properties, outline a plausible synthetic route, detail necessary safety protocols based on structural analogies, and explore potential avenues for research, particularly within the context of medicinal chemistry and drug development. The critical importance of verifying the identity of this compound via its CAS number is emphasized throughout to ensure scientific accuracy and safety.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by an anisole (methoxybenzene) core functionalized with two nitro groups at positions 2 and 6, and a bulky tert-butyl group at position 4. The strong electron-withdrawing nature of the two nitro groups, ortho and para to the methoxy group, significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic configuration is key to its predicted reactivity, particularly its susceptibility to nucleophilic aromatic substitution. The large tert-butyl group provides steric hindrance, which can influence reaction kinetics and molecular interactions, while also increasing the molecule's lipophilicity.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 77055-30-2 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₅ | [1] |

| Molecular Weight | 254.24 g/mol | |

| Appearance | Solid, white powder | [1] |

| Melting Point | 97-101 °C | [1] |

| Purity | ≥98% (typical commercial grade) | |

| Linear Formula | (CH₃)₃CC₆H₂(NO₂)₂OCH₃ | |

| InChI | 1S/C11H14N2O5/c1-11(2,3)7-5-8(12(14)15)10(18-4)9(6-7)13(16)17/h5-6H,1-4H3 | |

| InChI Key | OPKICKIJGJZVTG-UHFFFAOYSA-N | [1] |

| SMILES String | COc1c(cc(cc1=O)C(C)(C)C)=O |

Synthesis and Structural Elucidation

While specific synthetic procedures for this compound are not widely published in peer-reviewed literature, a logical and efficient synthesis can be proposed based on fundamental principles of organic chemistry. The most direct route involves the nitration of 4-tert-butylanisole.

Proposed Synthetic Workflow

The synthesis would proceed via an electrophilic aromatic substitution reaction. The methoxy group is a strong activating, ortho-para directing group, while the tert-butyl group is a weaker activating, ortho-para director. Nitration will be directed to the positions ortho to the powerful methoxy director.

Caption: Proposed workflow for the synthesis of this compound.

Protocol: Synthesis of this compound (Hypothetical)

This protocol is illustrative and must be performed with appropriate safety precautions in a fume hood.

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, chill a solution of 4-tert-butylanisole (1 equivalent) in concentrated sulfuric acid to 0 °C using an ice-salt bath.

-

Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (2.2 equivalents) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-tert-butylanisole. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

-

Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

Protocol: Structural and Purity Verification

Confirmation of the product's identity and purity is a self-validating step crucial for any further research.

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Method: Analyze the sample using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Result: A molecular ion peak [M]+ or adduct [M+H]+ corresponding to a mass of ~254.24 Da.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure and connectivity.

-

Method: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals: A singlet for the tert-butyl protons (~1.3 ppm, 9H), a singlet for the methoxy protons (~3.8 ppm, 3H), and a singlet for the two equivalent aromatic protons (~8.0 ppm, 2H).

-

Expected ¹³C NMR Signals: Distinct signals for the quaternary carbons of the tert-butyl group, the methoxy carbon, and the aromatic carbons, with chemical shifts consistent with the proposed structure.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Method: Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient) with UV detection.

-

Expected Result: A single major peak, allowing for the calculation of purity as a percentage of the total peak area.

-

Safety, Handling, and Toxicological Profile

Table 2: Safety and Hazard Information

| Hazard Class | Description | Source(s) |

| Physical Hazard | Combustible Solid (Storage Class 11) | |

| Health Hazard | WGK 3 (severe hazard to water) | |

| Inferred Hazards | Based on structural analogy to dinitrophenols and other nitroaromatics: - May cause skin and eye irritation. - Potential for acute toxicity if swallowed, inhaled, or in contact with skin. - May induce methemoglobinemia. | [2][3] |

Laboratory Handling Protocol

Due to the potential for toxicity, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle the compound within a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear nitrile gloves.

-

Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator (e.g., N95).

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling: Avoid creating dust. Do not ingest or allow contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Potential Research Applications and Methodologies

While one supplier lists this compound as a "pharmaceutical intermediate," another restricts it from "medical use".[1][4] This indicates its potential role is in the chemical synthesis of a final active pharmaceutical ingredient (API), not for direct therapeutic use itself. Its structure, however, suggests several plausible avenues for investigation in drug discovery and development.

Hypothesized Research Directions

The dinitroaromatic scaffold is a well-known substrate for nitroreductase enzymes, which are often overexpressed in hypoxic (low-oxygen) environments characteristic of solid tumors. This makes such compounds attractive candidates for development as hypoxia-activated prodrugs (HAPs) .

-

Mechanism of Action Hypothesis: Under hypoxic conditions, nitroreductases could reduce one or both of the nitro groups to more cytotoxic species (e.g., hydroxylamines, amines), leading to selective killing of cancer cells in the tumor microenvironment while sparing healthy, well-oxygenated tissues. The tert-butyl group could modulate the drug's lipophilicity, affecting cell membrane permeability and metabolic stability.

Caption: A logical workflow to evaluate this compound as a potential HAP.

Protocol: In Vitro Hypoxic Cytotoxicity Assay (MTT Assay)

This protocol provides a framework for assessing the selective cytotoxicity of the compound under hypoxic versus normoxic conditions.

-

Cell Culture: Plate a suitable cancer cell line (e.g., HT-29, HCT116) in 96-well plates and allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture media to achieve a range of final concentrations.

-

Exposure:

-

Normoxic Plate: Add the diluted compound to the cells and incubate under standard conditions (37 °C, 5% CO₂, 21% O₂).

-

Hypoxic Plate: Add the diluted compound to the cells and place the plate in a hypoxic chamber or incubator (37 °C, 5% CO₂, <1% O₂).

-

-

Incubation: Incubate both plates for 48-72 hours.

-

MTT Assay:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

-

Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot dose-response curves and determine the IC₅₀ (concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates selective activity.

Critical Distinction from Related Compounds

To prevent costly and dangerous errors in research, it is imperative to distinguish this compound from similar-sounding chemicals.

Table 3: Comparison of Related Nitroaromatic Compounds

| Feature | This compound | 2,4-Dinitroanisole (DNAN) | 4-tert-Butyl-2,6-dinitrophenol |

| Structure | Methoxy, two nitros (pos. 2,6), one tert-butyl (pos. 4) | Methoxy, two nitros (pos. 2,4), no tert-butyl | Hydroxy , two nitros (pos. 2,6), one tert-butyl (pos. 4) |

| CAS Number | 77055-30-2 | 119-27-7 | 4097-49-8 |

| Primary Field | Research chemical, potential pharmaceutical intermediate | Insensitive melt-cast explosive, replacement for TNT | Research chemical |

| Key Difference | Substitution pattern (2,6-dinitro) and presence of tert-butyl group | Substitution pattern (2,4-dinitro) and absence of tert-butyl group | Functional group (phenol vs. anisole ether) |

Conclusion

This compound, CAS 77055-30-2, is a research chemical with a defined structure but limited published data regarding its applications and biological activity. This guide has synthesized the available information, provided a robust framework for its synthesis and characterization, and outlined a data-driven approach to exploring its potential as a hypoxia-activated prodrug based on established principles of medicinal chemistry. Due to the inferred hazards from its dinitroaromatic structure, stringent safety measures are essential. Researchers are strongly advised to rely on the CAS number for definitive identification to avoid confusion with other nitroaromatic compounds, particularly the explosive DNAN. Future empirical studies are required to validate the hypothesized applications and fully characterize the toxicological and pharmacological profile of this molecule.

References

- This compound 98 77055-30-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/336582]

- NewblueCHEM--77055-30-2--4-TERT-BUTYL-2 6-DINITROANISOLE 98. [URL: https://www.lookchem.com/NewblueCHEM-77055-30-2-4-TERT-BUTYL-2-6-DINITROANISOLE-98/]

- (Bio)transformation of 2,4-dinitroanisole (DNAN) in Soils - Journal of Hazardous Materials. [URL: https://www.sciencedirect.com/science/article/abs/pii/S030438941530188X]

- This compound CAS#: 77055-30-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0760454.htm]

- SAFETY DATA SHEET - Santa Cruz Biotechnology.

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/A5512_TCI_EU_EN.pdf]

- This compound | 77055-30-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductCAS_EN_77055-30-2.htm]

- 2,4-Dinitroanisole - Wikipedia. [URL: https://en.wikipedia.org/wiki/2,4-Dinitroanisole]

- Review of the Essential Characteristics of 2,4-Dinitroanisole - Biblioteka Nauki. [URL: https://bibliotekanauki.pl/articles/2205574.pdf]

- 2,4 Dinitroanisole (DNAN) | Request PDF - ResearchGate. [URL: https://www.researchgate.

- 2,4-Dinitroanisole | C7H6N2O5 | CID 8385 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dinitroanisole]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC116700050]

- 4-tert-Butyl-2, 6-dinitroanisole, min 98%, 25 grams - CP Lab Safety. [URL: https://www.cplabsafety.com/4-tert-butyl-2-6-dinitroanisole-min-98-25-grams.html]

- TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK153696/]

- 4-tert-Butyl-2,6-dinitrophenol | C10H12N2O5 | CID 20042 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20042]

- 4-Tert-Butyl-2, 6-Dinitroanisole, Packaging Size: 25 kg - IndiaMART. [URL: https://www.indiamart.com/proddetail/4-tert-butyl-2-6-dinitroanisole-21664118191.html]

- Dinoseb - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dinoseb]

- CN103396318A - Synthetic process for 2,4-dinitroanisole - Google Patents. [URL: https://patents.google.

- Review of the Essential Characteristics of 2,4-Dinitroanisole - Łukasiewicz-IPO. [URL: https://www.ipo.lukasiewicz.gov.pl/wp-content/uploads/2023/04/04-Review-of-the-Essential-Characteristics-of-24-Dinitroanisole-pp.-50-76.pdf]

Sources

- 1. NewblueCHEM--77055-30-2--4-TERT-BUTYL-2 6-DINITROANISOLE 98, CasNo.77055-30-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. 2,4-Dinitroanisole | C7H6N2O5 | CID 8385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butyl-2,6-dinitrophenol | C10H12N2O5 | CID 20042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Molecular Structure of 4-tert-Butyl-2,6-dinitroanisole

This guide provides a comprehensive technical overview of 4-tert-Butyl-2,6-dinitroanisole, a substituted aromatic nitro compound. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of its synthesis, structural elucidation, and chemical properties. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding of the molecule.

Introduction: Understanding the Molecular Architecture

This compound, with the CAS number 77055-30-2, is a crystalline solid characterized by a benzene ring substituted with a methoxy group (-OCH₃), a bulky tert-butyl group (-(CH₃)₃), and two nitro groups (-NO₂)[1][2]. The strategic placement of these functional groups dictates its chemical reactivity, physical properties, and potential applications as an organic building block[3]. The electron-withdrawing nature of the two nitro groups significantly influences the electron density of the aromatic ring, making it a subject of interest for studies in electrophilic and nucleophilic aromatic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 77055-30-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄N₂O₅ | [1][2] |

| Molecular Weight | 254.24 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | 97-101 °C | [1][2] |

| Linear Formula | (CH₃)₃CC₆H₂(NO₂)₂OCH₃ | [1][2] |

| InChI Key | OPKICKIJGJZVTG-UHFFFAOYSA-N | [1][2] |

| SMILES | COc1c(cc(cc1=O)C(C)(C)C)=O | [1] |

Synthesis and Mechanism: A Rational Approach

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical synthetic route can be devised based on established principles of electrophilic aromatic substitution, specifically the nitration of substituted anisoles. The proposed synthesis starts from the commercially available 4-tert-butylanisole.

The key transformation is the introduction of two nitro groups onto the aromatic ring. The methoxy group is a strong activating group and an ortho, para-director, while the tert-butyl group is a moderately activating ortho, para-director. Due to the steric hindrance imposed by the bulky tert-butyl group at the para position, nitration is expected to occur at the ortho positions relative to the methoxy group.

Proposed Synthetic Pathway

The dinitration of 4-tert-butylanisole can be achieved using a mixed acid nitrating agent, typically a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Diagram 1: Proposed Synthesis of this compound

Caption: Electrophilic nitration of 4-tert-butylanisole.

Mechanistic Insights: Electrophilic Aromatic Substitution

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion attacks the electron-rich aromatic ring of 4-tert-butylanisole, preferentially at the positions ortho to the strongly activating methoxy group. The steric bulk of the tert-butyl group further directs the incoming electrophile to these positions. The reaction likely proceeds in two sequential steps, with the first nitration occurring at one of the ortho positions, followed by a second nitration at the other available ortho position. The presence of the first electron-withdrawing nitro group deactivates the ring, making the second nitration step require more forcing conditions.

Diagram 2: Mechanism of Nitration

Caption: Stepwise mechanism of dinitration.

Experimental Protocol (Proposed)

This is a proposed protocol based on general nitration procedures and should be performed with appropriate safety precautions in a fume hood.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 4-tert-butylanisole (1 equivalent) in an ice-salt bath to 0-5 °C.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (2.2 equivalents) and concentrated sulfuric acid (2.5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly over crushed ice with vigorous stirring. The solid product will precipitate out.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Structural Elucidation: Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

-

Aromatic Protons: The two aromatic protons are chemically equivalent and will appear as a singlet. Due to the strong deshielding effect of the two ortho nitro groups, this singlet is expected to be significantly downfield, likely in the range of 8.0-8.5 ppm.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically around 4.0-4.2 ppm[4].

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet further upfield, expected around 1.3-1.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide further confirmation of the structure.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the methoxy group will be shielded, while the carbons attached to the nitro groups will be significantly deshielded. The quaternary carbon of the tert-butyl group will also be observable.

-

Methoxy Carbon: A signal for the methoxy carbon is expected around 55-60 ppm[4].

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 35 ppm, and the three equivalent methyl carbons will show a signal around 31 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-O Stretching: The most prominent features will be the strong asymmetric and symmetric stretching vibrations of the nitro groups, expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[5][6].

-

C-O Stretching: The C-O stretching of the anisole moiety will likely show two bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹[7][8].

-

C-H Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and tert-butyl groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 254.24. Fragmentation patterns would likely involve the loss of nitro groups, methyl radicals from the methoxy and tert-butyl groups, and potentially the entire tert-butyl group.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the heavily substituted and electron-deficient aromatic ring.

-

Nucleophilic Aromatic Substitution: The two strong electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack. The methoxy group, being a good leaving group in this context, can be displaced by strong nucleophiles. This reactivity is analogous to that of 2,4-dinitroanisole, which reacts with nucleophiles to form Meisenheimer complexes as intermediates[1].

-

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents, such as catalytic hydrogenation or metal/acid combinations (e.g., Sn/HCl or Fe/acetic acid). This would yield 4-tert-butyl-2,6-diaminoanisole, a potentially useful building block for the synthesis of more complex molecules.

-

Potential Applications: While specific applications for this compound are not widely documented, its structural similarity to 2,4-dinitroanisole (DNAN) suggests potential use as an insensitive high explosive or as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals[1][9][10]. The tert-butyl group can be exploited to modulate physical properties such as solubility and crystal packing.

Safety and Handling

This compound is classified as a combustible solid[1]. As with all nitroaromatic compounds, it should be handled with care, avoiding heat, shock, and friction. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times[1]. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fascinating molecule whose synthesis and properties can be rationally understood through the principles of physical organic chemistry. This guide has provided a comprehensive overview of its proposed synthesis, a predictive analysis of its spectroscopic characteristics, and an outline of its likely chemical reactivity. This information serves as a valuable resource for researchers and scientists working with this and related compounds, enabling them to approach its synthesis and application with a solid foundation of technical knowledge.

References

-

CP Lab Safety. 4-tert-Butyl-2, 6-dinitroanisole, min 98%, 25 grams. [Link]

-

Meng, J., Zhou, L., & Miao, F. (2023). Review of the Essential Characteristics of 2,4-Dinitroanisole. Central European Journal of Energetic Materials, 20(1), 49-71. [Link]

-

Wikipedia. 2,4-Dinitroanisole. [Link]

-

Hawari, J., et al. (2014). Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products. Chemosphere, 117, 413-420. [Link]

-

PubChem. 2,4-Dinitroanisole. [Link]

-

Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. Defence Science and Technology Organisation. [Link]

-

IndiaMART. 4-Tert-Butyl-2, 6-Dinitroanisole, Packaging Size: 25 kg. [Link]

-

PubChem. 4-tert-Butyl-2,6-dinitrophenol. [Link]

-

ResearchGate. FT-IR spectra of control and treated anisole. [Link]

-

Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... [Link]

-

Bartleby.com. IR Spectrum Of Anisole. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Synthesis of C13- and N15-Labeled DNAN. Defense Technical Information Center. [Link]

Sources

- 1. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 2. This compound 98 77055-30-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 8. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

"spectroscopic data of 4-tert-Butyl-2,6-dinitroanisole"

An In-depth Technical Guide to the Spectroscopic Data of 4-tert-Butyl-2,6-dinitroanisole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of this compound (CAS No: 77055-30-2), a substituted aromatic compound of interest in synthetic chemistry.[1] Through a detailed examination of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, this document aims to provide researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous identification, characterization, and quality assessment of this molecule. The guide integrates theoretical principles with practical, field-proven insights, explaining the causal relationships behind spectral features and outlining robust, self-validating protocols for data acquisition.

Introduction and Molecular Structure

This compound is a poly-functionalized aromatic compound. Its structure is characterized by a central benzene ring substituted with a methoxy (-OCH₃) group, a bulky tert-butyl (-C(CH₃)₃) group, and two nitro (-NO₂) groups. The molecular formula is C₁₁H₁₄N₂O₅, and it has a molecular weight of 254.24 g/mol .[1] The specific arrangement of these substituents—the electron-donating methoxy and tert-butyl groups alongside the strongly electron-withdrawing nitro groups—creates a unique electronic environment that is directly reflected in its spectroscopic properties. Accurate spectroscopic analysis is paramount for confirming the regiospecificity of the synthesis and ensuring the purity of the final compound, as isomeric impurities can significantly alter its chemical and physical properties.

The structural arrangement dictates the expected spectroscopic outcomes. The ortho positioning of the two nitro groups relative to the methoxy group, and the para positioning of the tert-butyl group, results in a symmetrical substitution pattern for the aromatic protons, simplifying the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The vibrational frequencies of specific bonds are sensitive to their environment, providing a molecular fingerprint. For this compound, the key diagnostic signals arise from the nitro, ether, and alkyl-aromatic moieties.

The choice to use Attenuated Total Reflectance (ATR) or KBr pellet techniques depends on sample availability and desired resolution. ATR is often preferred for its simplicity and speed, requiring minimal sample preparation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale and Insights |

| ~3100-3000 | C-H Stretch | Aromatic (C-H) | Medium-Weak | Confirms the presence of the benzene ring. |

| ~2960-2850 | C-H Stretch | Aliphatic (tert-butyl & methoxy) | Strong | The intensity is due to the large number of C-H bonds (13 total) in these groups. |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium | Characteristic skeletal vibrations of the benzene ring. |

| ~1530 & ~1350 | N-O Asymmetric & Symmetric Stretch | Nitro (NO₂)[2] | Very Strong | These two intense bands are the most definitive diagnostic peaks for nitro compounds. Their exact position can be influenced by conjugation with the aromatic ring. |

| ~1270 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong | Confirms the anisole (methoxybenzene) functionality. |

| ~1050 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium | A secondary, but important, peak for the ether linkage. |

| ~1370 | C-H Bend | tert-Butyl | Medium | This bending vibration often overlaps with the symmetric NO₂ stretch but contributes to the overall spectral profile. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift, multiplicity (splitting pattern), and integration of signals reveal the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent, as are the nine protons of the tert-butyl group.

Rationale for Experimental Choices: Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent residual peak.[3] Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for universal referencing.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons | Rationale and Insights |

| ~8.0 - 8.5 | Singlet (s) | 2H | Ar-H | The two aromatic protons are equivalent due to the plane of symmetry through the C1-C4 axis. Their significant downfield shift is caused by the strong deshielding effect of the two ortho nitro groups. A similar effect is seen in the analogous 4-tert-butyl-2,6-dinitrophenol.[4][5] |

| ~3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ | The methoxy protons appear as a sharp singlet. The chemical shift is typical for an aryl methyl ether. |

| ~1.3 - 1.5 | Singlet (s) | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are equivalent and appear as a strong singlet. This signal's upfield position is characteristic of aliphatic protons shielded from the strong deshielding effects of the nitro groups. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to symmetry, several carbon signals are expected to be equivalent.

| Chemical Shift (δ, ppm) | Assigned Carbon | Rationale and Insights |

| ~155 | C -OCH₃ | The aromatic carbon attached to the electron-donating methoxy group is shifted downfield. |

| ~148 | C -NO₂ | The two carbons bonded to the strongly electron-withdrawing nitro groups are equivalent and significantly deshielded. |

| ~145 | C -C(CH₃)₃ | The carbon bearing the tert-butyl group. |

| ~120 | Ar-C H | The two equivalent aromatic carbons bonded to hydrogen. Their chemical shift is influenced by the combined electronic effects of the substituents. |

| ~63 | -OC H₃ | A typical chemical shift for a methoxy carbon in an aryl ether. |

| ~35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~31 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group, appearing as a strong signal. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. Electron Ionization (EI) is a common technique that induces fragmentation, providing structural clues.

Expected Molecular Ion: The molecular weight is 254.24 g/mol .[1] Therefore, the molecular ion peak (M⁺˙) is expected at m/z 254 .

Key Fragmentation Pathways

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

-

Loss of a Methyl Radical: A common fragmentation for methoxy compounds is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to form a stable resonance-stabilized cation at m/z 239 .

-

Loss of a Nitro Group: Cleavage of a C-NO₂ bond can lead to the loss of a nitro radical (•NO₂, 46 Da), resulting in a fragment at m/z 208 .

-

Benzylic Cleavage: The bond between the aromatic ring and the tert-butyl group can cleave, leading to the loss of a methyl radical from the tert-butyl group to form a stable tertiary carbocation fragment. However, a more likely fragmentation for the tert-butyl group is the loss of a methyl radical from the molecular ion, followed by further fragmentation. A direct loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) is less common but possible.

Caption: Predicted major fragmentation pathways in EI-MS.

Summary of Expected Fragments

| m/z Value | Proposed Fragment | Identity |

| 254 | [C₁₁H₁₄N₂O₅]⁺˙ | Molecular Ion (M⁺˙) |

| 239 | [M - CH₃]⁺ | Loss of a methyl radical |

| 208 | [M - NO₂]⁺ | Loss of a nitro radical |

| 223 | [M - OCH₃]⁺ | Loss of a methoxy radical |

Experimental Protocols and Workflow

To ensure data is reproducible and of high quality, standardized protocols must be followed.

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm is typically sufficient. Ensure an adequate number of scans (e.g., 16-64) are averaged to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (0-220 ppm) is required. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Protocol 2: FT-IR Spectroscopy (ATR Method)

-

Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to provide a high-quality spectrum.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample into the ion source. For a solid with a defined melting point[1], a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent (e.g., methanol or dichloromethane) and introduced via a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic profile of this compound is highly characteristic and provides a robust basis for its identification and quality control. The IR spectrum is dominated by intense absorptions from the nitro groups. The ¹H NMR spectrum is simplified by molecular symmetry, showing distinct singlets for the aromatic, methoxy, and tert-butyl protons, with chemical shifts heavily influenced by the electronic nature of the substituents. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns corresponding to the loss of alkyl and nitro moieties. When used in concert, these techniques provide a self-validating system for the unambiguous structural elucidation of this compound.

References

- Biblioteka Nauki. (n.d.). Review of the Essential Characteristics of 2,4-Dinitroanisole.

- PubChem. (n.d.). 4-tert-Butyl-2,6-dinitrophenol.

- Sigma-Aldrich. (n.d.). This compound 98%.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- NIST. (n.d.). Anisole, 2-sec-butyl-4,6-dinitro-.

- ChemicalBook. (n.d.). 4-tert-Butyl-2,6-dinitrophenol(4097-49-8) 1H NMR spectrum.

Sources

- 1. 4-叔丁基-2,6-二硝基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Anisole, 2-sec-butyl-4,6-dinitro- [webbook.nist.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 4-tert-Butyl-2,6-dinitrophenol | C10H12N2O5 | CID 20042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-tert-Butyl-2,6-dinitrophenol(4097-49-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Characteristics of 4-tert-Butyl-2,6-dinitroanisole

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-tert-Butyl-2,6-dinitroanisole, a nitroaromatic compound with applications in chemical synthesis and research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, and characterization. The guide details experimental protocols for the determination of its physical constants and provides an analysis of its expected spectral data based on established principles and data from analogous compounds.

Introduction

This compound, with the CAS Number 77055-30-2, is a substituted aromatic ether. Its structure, featuring a bulky tert-butyl group and two electron-withdrawing nitro groups on an anisole backbone, imparts unique chemical and physical properties. Understanding these characteristics is paramount for its effective use in synthetic chemistry and for ensuring safe handling and storage. This guide aims to be a definitive resource, consolidating critical data and methodologies for professionals working with this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These constants are critical for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 77055-30-2 | [1] |

| Molecular Formula | (CH₃)₃CC₆H₂(NO₂)₂OCH₃ | [2] |

| Molecular Weight | 254.24 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 97-101 °C | |

| Boiling Point | 347.5 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.247 g/cm³ (Predicted) | N/A |

| Form | Solid |

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols for Characterization

This section outlines the standard methodologies for determining the key physical characteristics of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid like this compound, a sharp melting range is expected for a pure sample.

Diagram 2: Workflow for Melting Point Determination

Caption: A simplified reaction scheme for the synthesis of this compound.

Experimental Protocol for Synthesis:

-

Reaction Setup: 4-tert-butylanisole is dissolved in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice bath.

-

Nitrating Agent: A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled separately.

-

Addition: The nitrating mixture is added dropwise to the solution of 4-tert-butylanisole while maintaining a low temperature (0-10 °C) to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period to ensure complete dinitration.

-

Workup: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water to remove residual acids, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Safety and Handling

Nitroaromatic compounds should be handled with care due to their potential toxicity and, in some cases, explosive nature.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. * Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is classified as a combustible solid.

Conclusion

This technical guide has provided a detailed examination of the physical characteristics of this compound. The presented data and experimental protocols offer a solid foundation for researchers and professionals in the chemical and pharmaceutical sciences. The predictive analysis of its spectral properties, based on established chemical principles and analogous structures, serves as a valuable tool for its identification and characterization. Adherence to the outlined synthesis and safety protocols will ensure the efficient and safe handling of this compound in a laboratory setting.

References

-

PubChem. 4-tert-Butyl-2,6-dinitrophenol. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. 4-tert-Butyl-2, 6-dinitroanisole, min 98%, 25 grams. [Link]

-

Sris Pharmaceuticals. 4-Tert-Butyl-2, 6-Dinitroanisole, Packaging Size: 25 kg. IndiaMART. [Link]

-

PubMed. Synthesis and Prior Misidentification of 4-tert-Butyl-2,6-dinitrobenzaldehyde. [Link]

-

Wikipedia. 2,4-Dinitroanisole. [Link]

-

ACS Publications. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. [Link]

Sources

"starting material 4-tert-Butyl-2,6-dinitroanisole"

An In-Depth Technical Guide to 4-tert-Butyl-2,6-dinitroanisole

Introduction

This compound, a significant synthetic aromatic compound, has garnered considerable interest within the scientific community, particularly for its historical application as a fragrance ingredient. This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

This compound is a member of the nitromusk family and is often referred to as Musk Ambrette.[1] It is characterized by a pale yellow crystalline form and a sweet, heavy floral-musk odor.[1] First patented in the late 19th century, it has been widely used in various consumer products, including perfumes, soaps, and even food flavorings, to enhance their scent profiles.[1] However, its use has been curtailed due to emerging health and environmental concerns.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 77055-30-2 | |

| Molecular Formula | (CH₃)₃CC₆H₂(NO₂)₂OCH₃ | [2] |

| Molecular Weight | 254.24 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 97-101 °C | [3] |

| Assay | ≥98% | |

| InChI Key | OPKICKIJGJZVTG-UHFFFAOYSA-N | |

| SMILES | COc1c(cc(cc1=O)C(C)(C)C)=O |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the nitration of a substituted anisole precursor.

Primary Synthesis Route: Nitration of 4-tert-Butylanisole

The most direct synthesis involves the dinitration of 4-tert-butylanisole. This reaction is a classic example of electrophilic aromatic substitution, where the nitro group (NO₂⁺) acts as the electrophile.

Caption: Direct nitration of 4-tert-butylanisole.

Experimental Protocol

-

Preparation of the Nitrating Mixture: Carefully add concentrated sulfuric acid to fuming nitric acid in a flask cooled in an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Addition of Substrate: Slowly add 4-tert-butylanisole to the nitrating mixture while maintaining a low temperature (typically below 0 °C) to control the exothermic reaction and prevent side reactions.[4]

-

Reaction: Stir the mixture at a low temperature for a specified period to allow for the dinitration to occur. The methoxy (-OCH₃) and tert-butyl groups are ortho, para-directing activators, and the bulky tert-butyl group sterically hinders the positions adjacent to it, favoring nitration at the 2 and 6 positions.

-

Work-up: Pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with cold water to remove residual acid, and then purify by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.[4]

Alternative Synthesis from m-Cresol

An alternative and commercially significant synthesis route starts from m-cresol, involving a multi-step process.[4]

Caption: Multi-step synthesis of Musk Ambrette from m-cresol.

Detailed Steps:

-

Methylation: The potassium salt of m-cresol is methylated using dimethyl sulfate to produce m-cresol methyl ether.[4] This reaction typically proceeds with yields of 85-90%.[1]

-

Butylation: The resulting methyl ether undergoes a Friedel-Crafts alkylation reaction. It is butylated using isobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the tert-butyl group.[4]

-

Nitration: The tert-butylated cresol methyl ether is then nitrated at low temperatures (below 0 °C) with fuming nitric acid.[4] This step yields the dinitro derivative.[4]

-

Purification: The final product is purified by crystallization from 95% ethanol.[4]

This multi-step synthesis allows for the large-scale production of the target compound from readily available starting materials.

Characterization and Analysis

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, and the tert-butyl group protons, with chemical shifts and coupling patterns consistent with the substituted benzene ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the nitro groups (typically around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹), the C-O-C ether linkage, and the aromatic C-H bonds would be expected.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting point within the literature range (97-101 °C) suggests a high degree of purity.[3]

Applications and Considerations

The primary application of this compound has been as a synthetic musk fragrance, known as Musk Ambrette, in a variety of consumer products.[1][4] Synthetic musks are valued for their ability to act as fixatives, prolonging the scent of other fragrance components.

Health and Safety

Despite its widespread historical use, concerns have been raised regarding the safety of Musk Ambrette. It is known to be a photoallergen, causing allergic skin reactions upon exposure to sunlight.[1] Studies in laboratory animals have also indicated potential neurotoxic effects.[1]

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. It is classified as a combustible solid.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a compound with a rich history in the fragrance industry. Its synthesis, primarily through the nitration of substituted anisoles, is a well-established process rooted in fundamental organic chemistry principles. While its application has been significant, the scientific community must remain cognizant of the associated health and safety considerations. This guide provides a foundational understanding for researchers and professionals working with this and related nitroaromatic compounds.

References

-

Patsnap. (n.d.). Synthesis method of musk ambrette - Eureka. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN107417537A - A kind of synthetic method of Musk ambrette.

-

CP Lab Safety. (n.d.). 4-tert-Butyl-2, 6-dinitroanisole, min 98%, 25 grams. Retrieved from [Link]

-

NewblueCHEM. (n.d.). NewblueCHEM--77055-30-2--4-TERT-BUTYL-2 6-DINITROANISOLE 98. Retrieved from [Link]

Sources

- 1. Buy Musk ambrette | 83-66-9 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. NewblueCHEM--77055-30-2--4-TERT-BUTYL-2 6-DINITROANISOLE 98, CasNo.77055-30-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-tert-Butyl-2,6-dinitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2,6-dinitroanisole is a nitrated aromatic compound with potential applications in organic synthesis and as an intermediate in the pharmaceutical industry. Its structure, featuring a bulky tert-butyl group and two electron-withdrawing nitro groups on an anisole core, suggests unique chemical properties and reactivity. This guide provides a comprehensive overview of its synthesis, physicochemical properties, potential reactivity, and a toxicological assessment based on current scientific understanding.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 77055-30-2 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₅ | [1] |

| Molecular Weight | 254.24 g/mol | [1] |

| Appearance | White to pale yellow solid/powder | [2] |

| Melting Point | 97-101 °C | [2] |

| Form | Solid |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a direct nitration of 4-tert-butylanisole. The methoxy group is an activating ortho-, para-director, while the tert-butyl group is also an ortho-, para-director. The positions ortho to the methoxy group are sterically hindered by the bulky tert-butyl group, and the position para to the methoxy group is occupied by the tert-butyl group. Therefore, nitration is expected to occur at the positions ortho to the methoxy group and meta to the tert-butyl group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Nitration of 4-tert-Butylanisole

This protocol is a generalized procedure for the nitration of activated aromatic rings and should be optimized for the specific substrate.

Materials:

-

4-tert-Butylanisole[3]

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylanisole in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity

Direct studies on the reactivity of this compound are scarce. However, its reactivity can be inferred from the behavior of structurally similar compounds like 2,4-dinitroanisole (DNAN) and 2,6-dinitroanisole.

The presence of two strong electron-withdrawing nitro groups makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) . The methoxy group is a potential leaving group in such reactions.

Caption: Predicted reactivity pathways for this compound.

Studies on 2,4- and 2,6-dinitroanisole have shown that they react with piperidine to yield both the expected aromatic nucleophilic substitution product and the corresponding dinitrophenol via an SN2 reaction at the methyl group of the anisole.[4] It is highly probable that this compound would exhibit similar reactivity towards strong nucleophiles.

Furthermore, the nitro groups can be reduced to amino groups using standard reducing agents (e.g., H₂/Pd, Fe/HCl), opening pathways to a variety of substituted aminophenol derivatives.

Potential Applications

While specific applications of this compound are not well-documented, its structural motifs suggest potential utility in several areas:

-

Pharmaceutical Intermediate: As suggested by some chemical suppliers, this compound could serve as a building block in the synthesis of more complex, biologically active molecules.[2] The nitro and methoxy groups provide handles for further functionalization.

-

Energetic Materials Research: The related compound, 2,4-dinitroanisole (DNAN), is investigated as a less sensitive replacement for TNT in explosive formulations.[5] The introduction of a tert-butyl group could further modify the energetic properties and sensitivity of the molecule, making it a candidate for research in this field.

-

Dye Synthesis: Dinitroaromatic compounds are often precursors to dyes and pigments. The amino derivatives of this compound could be explored for their chromophoric properties.

Toxicological Assessment

No specific toxicological studies on this compound have been identified. However, a toxicological profile can be inferred from its structural similarity to 2,4-dinitroanisole (DNAN).

Metabolic Fate

It is anticipated that this compound would undergo in vivo metabolism to 4-tert-butyl-2,6-dinitrophenol. The metabolism of DNAN to 2,4-dinitrophenol is a known metabolic pathway. Dinitrophenols are a class of compounds known for their toxicity, primarily through the uncoupling of oxidative phosphorylation.

Caption: Postulated metabolic activation of this compound.

Potential Health Hazards

Based on the known toxicology of dinitrophenols, exposure to this compound may pose the following health risks:

-

Acute Toxicity: Ingestion or significant dermal absorption could lead to symptoms associated with dinitrophenol poisoning, including fever, sweating, headache, and in severe cases, metabolic acidosis and death.

-

Skin and Eye Irritation: As with many nitroaromatic compounds, it may cause skin and eye irritation upon direct contact.

-

Methemoglobinemia: Some nitroaromatic compounds can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.

Safety Precautions: Due to the potential for significant toxicity, handling of this compound should be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound with interesting synthetic potential. While direct research on this molecule is limited, its properties and reactivity can be reasonably predicted based on its chemical structure and comparison to related compounds. Further research is warranted to fully elucidate its synthetic utility, reactivity, and biological activity. Given the likely metabolic conversion to a dinitrophenol derivative, appropriate safety precautions are essential when handling this compound.

References

-

CP Lab Safety. 4-tert-Butyl-2, 6-dinitroanisole, min 98%, 25 grams. [Link]

-

NewblueCHEM. NewblueCHEM--77055-30-2--4-TERT-BUTYL-2 6-DINITROANISOLE 98. [Link]

- Doddi, G., Ercolani, G., & Mencarelli, P. (1981). Reactions of nitroanisoles. Part 2. Reactions of 2,4- and 2,6-dinitroanisole with piperidines in benzene. Journal of the Chemical Society, Perkin Transactions 2, (10), 1238-1241.

- Dey, P., & Halder, S. (2017). Environmental fate of 2, 4-dinitroanisole (DNAN) and its reduced products.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. NewblueCHEM--77055-30-2--4-TERT-BUTYL-2 6-DINITROANISOLE 98, CasNo.77055-30-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. 4-叔丁基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Reactions of nitroanisoles. Part 2. Reactions of 2,4- and 2,6-dinitroanisole with piperidines in benzene | Semantic Scholar [semanticscholar.org]

- 5. apps.dtic.mil [apps.dtic.mil]

"safety and handling of 4-tert-Butyl-2,6-dinitroanisole"

An In-depth Technical Guide to the Safe Handling of 4-tert-Butyl-2,6-dinitroanisole

Introduction

This compound (CAS No. 77055-30-2) is a nitroaromatic compound utilized in specialized research and development settings. As with many nitroaromatic compounds, its synthesis and use require a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the environment. This guide provides an in-depth analysis of the safety considerations and handling protocols for this compound.

This document is intended for researchers, chemists, and drug development professionals who may handle this compound. It is designed to supplement, not replace, institutional safety protocols and regulatory requirements.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound are categorized based on available data for the compound and its structural surrogates.

Physicochemical Properties

Understanding the basic properties of a chemical is the first step in assessing its handling requirements.

| Property | Value | Source |

| CAS Number | 77055-30-2 | |

| Molecular Formula | (CH₃)₃CC₆H₂ (NO₂)₂OCH₃ | |

| Molecular Weight | 254.24 g/mol | |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 97-101 °C | Sigma-Aldrich |

| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |

Toxicological Hazards (Extrapolated)

Direct toxicological data for this compound is scarce. The following GHS classifications are extrapolated from the closely related compound 4-tert-Butyl-2,6-dinitrophenol, providing a conservative estimate of potential health effects.[3]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |